molecular formula C7H5NO2 B063802 Furo(2,3-c)pyridine 6-oxide CAS No. 181526-20-5

Furo(2,3-c)pyridine 6-oxide

Cat. No. B063802
CAS RN: 181526-20-5
M. Wt: 135.12 g/mol
InChI Key: XRDAWPSTMXRNNX-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5NO . It is a solid substance and is used in the field of early discovery research .


Synthesis Analysis

An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF . This compound showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .


Molecular Structure Analysis

The molecular weight of Furo[2,3-c]pyridine is 119.12 . The SMILES string representation of the molecule is C12=CN=CC=C1C=CO2 .


Chemical Reactions Analysis

Furo[2,3-c]pyridine-based photosensitizers like LIQ-TF have been shown to generate high 1O2 and ˙OH efficiency . This suggests that these compounds can participate in oxidation reactions.


Physical And Chemical Properties Analysis

Furo[2,3-c]pyridine is a solid substance . Its empirical formula is C7H5NO , and it has a molecular weight of 119.12 .

Mechanism of Action

While the specific mechanism of action for Furo(2,3-c)pyridine 6-oxide is not mentioned in the search results, a related compound, LIQ-TF, has been used for specific imaging and photodynamic ablation of Gram-positive bacteria . This suggests that Furo(2,3-c)pyridine 6-oxide may also have potential applications in imaging and photodynamic therapy.

Safety and Hazards

Furo[2,3-c]pyridine is classified as Acute Tox. 4 Oral according to the GHS classification system . It has a signal word of “Warning” and the hazard statement H302 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Furo[2,3-c]pyridine-based compounds have shown potential for specific imaging and photodynamic ablation of Gram-positive bacteria . This suggests that they could be further explored for their potential in combating multiple drug-resistant bacteria .

properties

IUPAC Name

6-oxidofuro[2,3-c]pyridin-6-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDAWPSTMXRNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC2=C1C=CO2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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